molecular formula C8H10BrNO B2592121 2-Bromo-5-(methoxymethyl)aniline CAS No. 1547324-34-4

2-Bromo-5-(methoxymethyl)aniline

Cat. No. B2592121
CAS RN: 1547324-34-4
M. Wt: 216.078
InChI Key: SHDLYDHKNSHNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(methoxymethyl)aniline is a versatile chemical compound used in scientific research. It possesses diverse applications, including drug synthesis, organic reactions, and material science studies. Its empirical formula is C8H10BrNO .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(methoxymethyl)aniline can be represented by the SMILES string NC1=CC(OC)=CC=C1Br . The InChI key for this compound is PRQDMSJEMCRFMI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Novel Substituted Azomethine - Metal Complexes : A study by Leela et al. (2019) synthesized azobenzene-based ligands, demonstrating their application in forming metal complexes with ZnCl2 and FeCl3. These complexes were characterized for their spectral, structural, and optical properties, highlighting their potential in materials science for creating compounds with remarkable magnetic and nonlinear optical properties (Leela, Banu, Dhiviya, & Poomalai, 2019).

Synthesis of Partially Hydrogenated Carbazoles

New Partially Hydrogenated Carbazoles : Gataullin et al. (2007) described the synthesis of partially hydrogenated carbazoles through bromination of specific anilines, leading to derivatives that underwent dehydrobromination to yield tetrahydrocarbazole derivatives. This research illustrates the chemical versatility of aniline derivatives in synthesizing complex organic structures (Gataullin, Likhacheva, & Abdrakhmanov, 2007).

Advanced Material Synthesis

Knorr's Pyrrole Synthesis Variant : A study by Zhang et al. (2010) found that the reaction between ethyl 3-bromopyruvate and p-substituted anilines involved unexpected participation of acetone, forming N-aryl-5-methyl-pyrrole-3-carboxylates. This research provides insight into novel synthetic pathways for creating pyrrole derivatives, demonstrating the adaptability of aniline derivatives in organic synthesis (Zhang, Jiang, & Liang, 2010).

Pharmaceutical Intermediate Development

Efficient Palladium-Catalyzed Intramolecular Carbometalation : Richey and Yu (2009) developed an efficient synthesis method for a key intermediate in the synthesis of selective nuclear hormone receptor modulators. This process highlights the role of aniline derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Richey & Yu, 2009).

Bioactive Natural Product Synthesis

Antibacterial Bromophenols from Marine Red Alga : Research by Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, identifying compounds with moderate antibacterial activity. This study showcases the use of aniline derivatives in the isolation and characterization of bioactive natural products (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

2-bromo-5-(methoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDLYDHKNSHNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(methoxymethyl)aniline

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